Home > Products > Screening Compounds P90269 > 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one -

3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-5653199
CAS Number:
Molecular Formula: C20H29N3O4
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (Compound 8) []

  • Compound Description: This compound was investigated as a potential antihypertensive agent. It demonstrated alpha-adrenergic blocking activity, primarily targeting the alpha 1-adrenoceptor. []
  • Relevance: This compound shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The key difference lies in the 8-position substituent. Compound 8 has a 2-(3-indolyl)ethyl group, while the target compound possesses a more complex 5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl substituent at the same position. This suggests both compounds could interact with similar biological targets, albeit with potentially different affinities or selectivities. []

2. 4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 38) []

  • Compound Description: Designed as a mixed alpha- and beta-adrenergic receptor blocker, this compound successfully lowered blood pressure but did not exhibit beta-adrenergic blocking activity in testing. []
  • Relevance: Similar to Compound 8, this compound also shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one. The variation lies in the 8-position substituent, with Compound 38 bearing a 4-ethyl and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group. This comparison highlights the influence of the 8-position substituent on the pharmacological properties of these compounds, suggesting potential for modulating activity by altering this region. []

3. (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 42) []

  • Compound Description: This compound was investigated for its potential as a mixed alpha- and beta-adrenergic receptor blocker. While it demonstrated blood pressure-lowering effects, it did not exhibit beta-adrenergic blocking activity. []
  • Relevance: This compound, like the others listed, features the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold. It differs from 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one in the 8-position substituent. Compound 42 possesses a (S)-3-methyl and a 3-(2-methoxyphenoxy)-2-hydroxypropyl group at this position. The consistent presence of this core structure across various compounds with differing pharmacological profiles underscores its potential as a scaffold for developing drugs targeting diverse biological processes. []

4. 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 29) []

  • Compound Description: Identified as an alpha-adrenergic blocker, this compound primarily acted as an alpha 2-adrenoceptor antagonist. It also demonstrated minimal potential for causing orthostatic hypotension at therapeutically effective doses. []
  • Relevance: Sharing the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one, this compound showcases a 3-methyl and a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group at the 8-position. This highlights the structural diversity possible within this class of compounds while retaining the central scaffold. []

5. 8-(1-{4-[(5-chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []

  • Compound Description: This compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It is being investigated for its potential in treating cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
  • Relevance: While this compound shares the core 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure with 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one, its 8-position substituent is significantly more complex and incorporates a piperidine ring, a pyrimidine ring, and a dimethylphosphorylphenyl moiety. This substantial structural difference may contribute to its distinct biological activity profile. []

6. 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01) []

  • Compound Description: This compound acts as a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to the allosteric binding pocket of SHP2 and exhibits a 20-fold higher activity compared to its analog, PB17-036-01. []
  • Relevance: Though structurally distinct from 3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one, PB17-026-01 highlights the importance of exploring different heterocyclic ring systems linked to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one core for discovering new therapeutic agents. []

Properties

Product Name

3-methyl-8-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one

IUPAC Name

3-methyl-8-[5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C20H29N3O4/c1-15-5-9-22(10-6-15)13-16-3-4-17(26-16)18(24)23-11-7-20(8-12-23)14-21(2)19(25)27-20/h3-4,15H,5-14H2,1-2H3

InChI Key

BBESYKFKHWLXMT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC2=CC=C(O2)C(=O)N3CCC4(CC3)CN(C(=O)O4)C

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(O2)C(=O)N3CCC4(CC3)CN(C(=O)O4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.